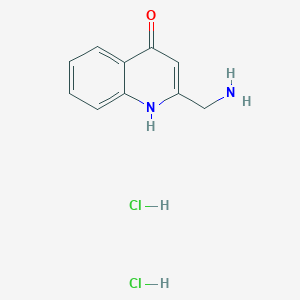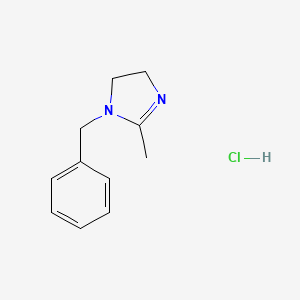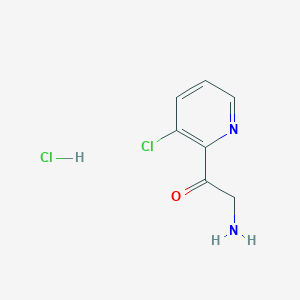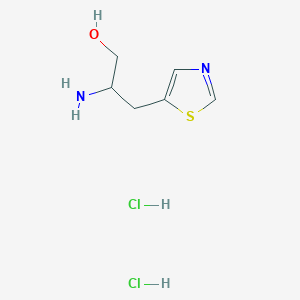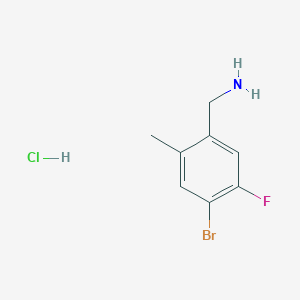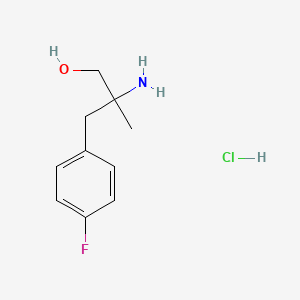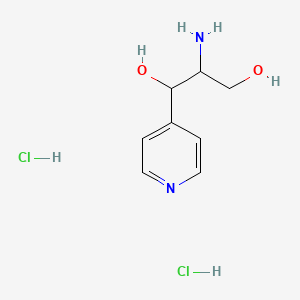
5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile
Overview
Description
5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile is a heterocyclic organic compound. It is used in various chemical reactions and has the molecular formula C8H7BrN2O .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile consists of a pyridine ring with bromo, methoxy, methyl, and carbonitrile substituents . The molecular weight of this compound is 227.06 g/mol.Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized and structurally analyzed through various techniques, including X-ray analysis, IR, NMR, and electronic spectroscopy. Its optical properties were investigated through UV–vis absorption and fluorescence spectroscopy, revealing specific absorption and emission characteristics (Jukić et al., 2010).
Spectroscopic Properties
- Detailed spectroscopic analysis of related pyridine derivatives provides insight into their structural features, solvent effects, and spectral properties. This includes absorption spectra recorded in various solvents and the interpretation of solvent effects on these spectra (Tranfić et al., 2011).
Synthesis for Biological Applications
- Efficient synthesis methods have been described for related compounds, which are significant in biological contexts, such as being part of potent dopamine and serotonin receptors antagonists (Hirokawa et al., 2000).
Computational Analysis and Molecular Docking
- Computational calculations have been implemented on similar compounds, exploring molecular structure, energy, molecular electrostatic potential, and orbital molecular contributions. Molecular docking studies have been conducted to investigate biological prominence, such as protein inhibitor properties (Arulaabaranam et al., 2021).
properties
IUPAC Name |
5-bromo-6-methoxy-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-5-6(3-10)4-11-8(12-2)7(5)9/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXQLAVKJVHVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C#N)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methoxy-4-methylpyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




